Bis(2-phenylethyl)malonic acid
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Overview
Description
2,2-Bis(2-phenylethyl)propanedioic acid is an organic compound with the molecular formula C19H20O4 and a molecular weight of 312.36 g/mol . . It is characterized by the presence of two phenylethyl groups attached to a propanedioic acid core, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-bis(2-phenylethyl)propanedioic acid typically involves the reaction of phenylethyl bromide with malonic acid in the presence of a strong base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, where the bromide ion is replaced by the malonic acid anion .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(2-phenylethyl)propanedioic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The phenylethyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The major products depend on the substituent introduced during the reaction.
Scientific Research Applications
2,2-Bis(2-phenylethyl)propanedioic acid has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,2-bis(2-phenylethyl)propanedioic acid involves its interaction with molecular targets such as enzymes and receptors. The phenylethyl groups can participate in hydrophobic interactions, while the carboxylic acid groups can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Malonic Acid: A simpler analog with two carboxylic acid groups attached to a methylene group.
Phenylacetic Acid: Contains a phenyl group attached to an acetic acid moiety.
Diphenylacetic Acid: Contains two phenyl groups attached to an acetic acid moiety.
Uniqueness
2,2-Bis(2-phenylethyl)propanedioic acid is unique due to the presence of two phenylethyl groups attached to a propanedioic acid core. This structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
Properties
CAS No. |
86310-45-4 |
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Molecular Formula |
C19H20O4 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2,2-bis(2-phenylethyl)propanedioic acid |
InChI |
InChI=1S/C19H20O4/c20-17(21)19(18(22)23,13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,20,21)(H,22,23) |
InChI Key |
LKYFYQXPFFFDCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(CCC2=CC=CC=C2)(C(=O)O)C(=O)O |
Origin of Product |
United States |
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